N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride
Overview
Description
N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride is an organic compound with the molecular formula C11H17N•HCl. It is a colorless liquid with a sweet fragrance and is often used as an intermediate in organic synthesis. This compound has applications in various fields, including medicine, pesticides, and the synthesis of drugs, dyes, and flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride generally involves the following steps:
Reaction of 2-methyl benzyl bromide with isopropylamine: This reaction generates N-(2-methyl benzyl) isopropylamine hydrochloride.
Reaction of the hydrochloride with sodium carbonate: This step removes hydrochloric acid to obtain N-(2-methylbenzyl)-2-propen-1-amine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of dyes, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Methylbenzyl)propan-2-amine hydrochloride: Similar in structure but differs in the position of the double bond.
N-(2-Methylbenzyl)-2-butanamine hydrochloride: Similar in structure but has an additional carbon atom in the chain.
Uniqueness: N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial production .
Biological Activity
N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride is an organic compound with significant potential in pharmacological research due to its unique structural properties and biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula . It is characterized as a hydrochloride salt of an amine, featuring a benzyl group attached to a 2-methyl-2-propen-1-amine structure. The presence of the benzyl group enhances its reactivity and potential interactions with biological systems, making it a subject of interest in medicinal chemistry and organic synthesis.
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Key Mechanisms Include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neural pathways.
- Enzyme Modulation : It can act on specific enzymes, altering metabolic processes within cells.
- Free Radical Reactions : The compound's benzylic position is activated towards free radical attack, potentially leading to significant biochemical reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. For instance, it demonstrated effective inhibition against several cancer types with notable GI50 values .
Cell Line | GI50 Value (µM) | Activity Level |
---|---|---|
HL-60 (Leukemia) | <0.01 | High |
MDA-MB-435 (Melanoma) | 0.229 | Significant |
A549 (Lung Cancer) | 0.996 | Moderate |
- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies
- Anticancer Activity :
-
Mechanistic Insights :
- Another research effort focused on elucidating the molecular mechanisms underlying the compound's biological activity. It was found that treatment with this compound resulted in down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as Bax in treated cancer cells, indicating its role in inducing apoptosis .
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h3-7,12H,1,8-9H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIFOUMQWBXKJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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